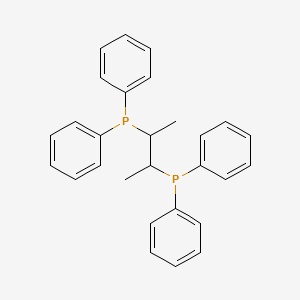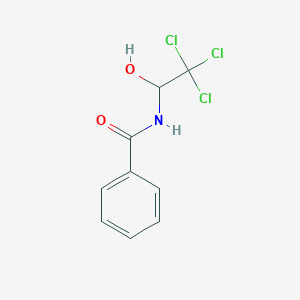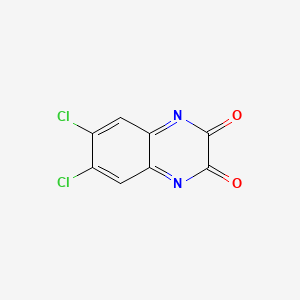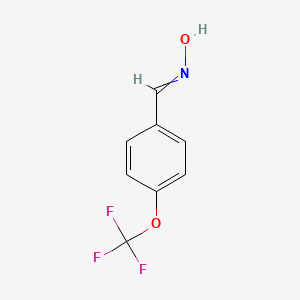
4-(trifluoromethoxy)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(trifluoromethoxy)benzaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from p-Trifluoromethoxybenzaldehyde, which is an aromatic aldehyde with a trifluoromethoxy group attached to the benzene ring. The oxime derivative is formed by the reaction of the aldehyde with hydroxylamine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethoxy)benzaldehyde oxime typically involves the reaction of p-Trifluoromethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions: 4-(trifluoromethoxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
科学的研究の応用
4-(trifluoromethoxy)benzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Oxime derivatives are known for their potential therapeutic applications, including as antidotes for organophosphate poisoning.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of 4-(trifluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group forms a bond with the phosphorus atom of the organophosphate, leading to the release and reactivation of the enzyme. This mechanism is crucial in the treatment of organophosphate poisoning.
類似化合物との比較
p-Trifluoromethoxybenzaldehyde: The parent aldehyde from which the oxime is derived.
Other Oximes: Compounds like acetone oxime, benzaldehyde oxime, and acetaldoxime share similar functional groups but differ in their substituents and reactivity.
Uniqueness: 4-(trifluoromethoxy)benzaldehyde oxime is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and in the study of enzyme interactions.
特性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H |
InChIキー |
SFLMISFBFTUVTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NO)OC(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B8808989.png)
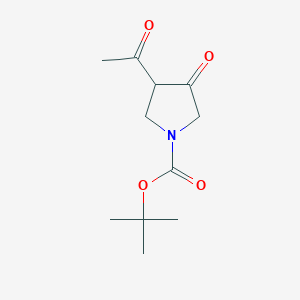
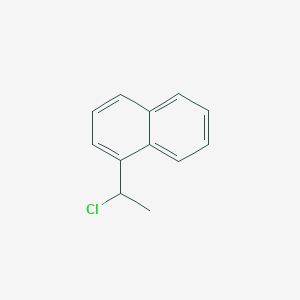
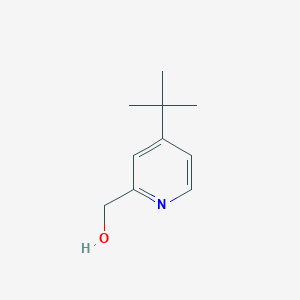
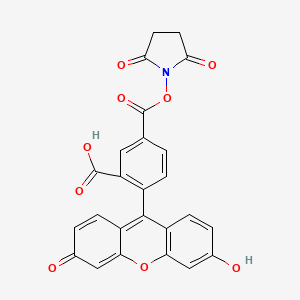
![2-Isopropyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8809019.png)

![2-[(3-Methoxyphenylamino)-methylene]malonic acid diethyl ester](/img/structure/B8809040.png)

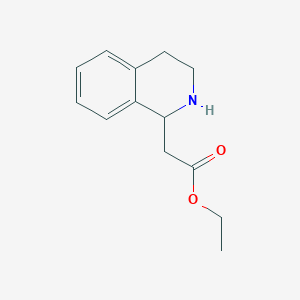
![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B8809049.png)
